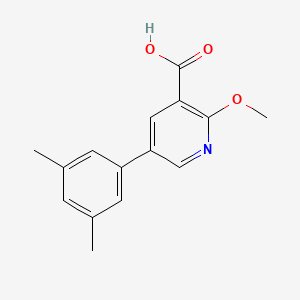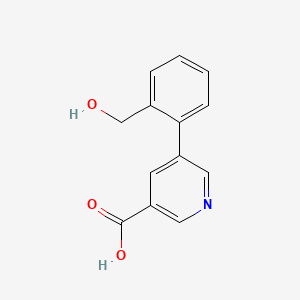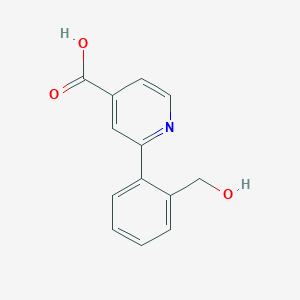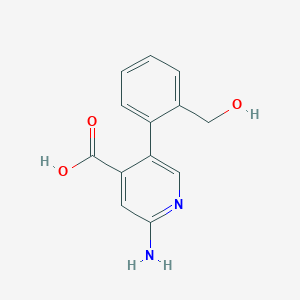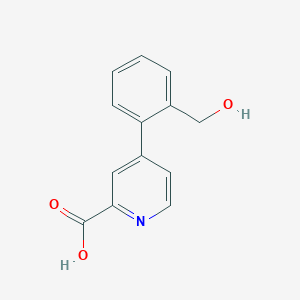
4-(2-Hydroxymethylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxymethylphenyl)picolinic acid (HMPA) is an organic compound with a wide range of applications. It is a derivative of picolinic acid, a naturally occurring compound found in many plants and animals, and is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. HMPA has been studied extensively in recent years, and its unique properties have been found to be useful in many scientific research applications.
Aplicaciones Científicas De Investigación
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to be useful in a variety of scientific research applications. It has been used in the production of polymers, such as polyurethanes, and has been used to study the structure and function of proteins. 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has also been used in the production of antibiotics and antifungal agents, and its ability to chelate metal ions has been studied in the field of biochemistry. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used to study the effect of drugs on the human body, and it has been used to study the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% is not well understood, but it is believed to be related to its ability to chelate metal ions. It has been found to bind to metal ions, such as calcium and magnesium, which can affect the structure and function of proteins. It has also been found to interact with other molecules, such as DNA, which can affect the function of enzymes. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, and it has been found to have anti-inflammatory and analgesic properties. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of reactive oxygen species, which can help protect cells from damage caused by free radicals. Finally, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound, and it has a wide range of applications in scientific research. However, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% also has some limitations. It can be toxic if ingested, and it can be difficult to control the concentration of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% can interact with other molecules, which can affect the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Another potential direction is to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer’s. Finally, further research could be conducted to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a drug delivery system.
Métodos De Síntesis
4-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including chemical and enzymatic synthesis. Chemical synthesis involves the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base, such as sodium hydroxide, to produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Enzymatic synthesis involves the use of enzymes, such as aminopeptidase, to catalyze the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base. Both methods produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in high yields, and the product is often purified using column chromatography.
Propiedades
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKCQBMLMIGGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxymethylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










